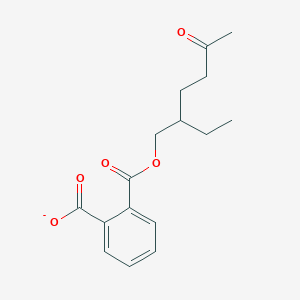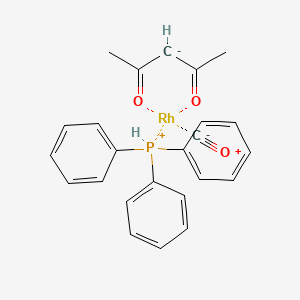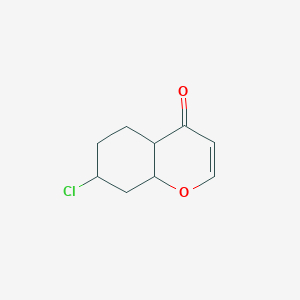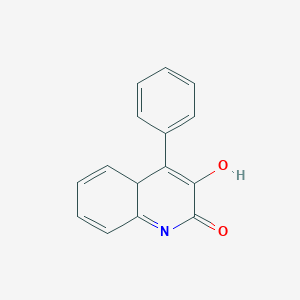
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions to introduce the propanone moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product. Solvents such as ethanol or methanol are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production process.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, oxidation reactions may require acidic conditions, while reduction reactions may require basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may target specific receptors involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-4-(3-methoxyphenoxy)-1-pyrrolidinyl-1-butanone and 4-[4-[Bis(4-fluorophenyl)methylene]-1-piperidinyl]-1-(1-pyrrolidinyl)-1-butanone share structural similarities with 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride
Uniqueness: The presence of the fluorophenyl and pyrrolidinyl groups in 1-(4-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride imparts unique chemical and biological properties to the compound. These properties may include enhanced reactivity, selectivity, and potential therapeutic effects compared to similar compounds.
Eigenschaften
Molekularformel |
C13H17ClFNO |
|---|---|
Molekulargewicht |
257.73 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16FNO.ClH/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H |
InChI-Schlüssel |
XPPRMNPSJQCTRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)



![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)


![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)
![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
